S-Phenyl Octanethioate (CAS 65842-42-4): A Technical Guide to Thioesterification, Characterization, and Chemical Biology Applications
S-Phenyl Octanethioate (CAS 65842-42-4): A Technical Guide to Thioesterification, Characterization, and Chemical Biology Applications
Executive Summary & Chemical Identity
S-phenyl octanethioate, registered under CAS number 65842-42-4 [1], is a medium-chain thioester characterized by its robust acyl-donor capabilities. Thioesters occupy a privileged space in organic synthesis and drug development, acting as high-energy intermediates analogous to Nature's acetyl-CoA. Due to the poor orbital overlap between the sulfur 3p orbital and the carbonyl carbon 2p orbital, thioesters are significantly more reactive toward nucleophiles than their oxygen-based ester counterparts.
This whitepaper provides an authoritative breakdown of the synthesis, physicochemical properties, and analytical characterization of S-phenyl octanethioate, specifically tailored for researchers in synthetic chemistry and pharmaceutical development.
Physicochemical Profiling
Understanding the baseline properties of S-phenyl octanethioate is critical for reaction design, stoichiometric calculations, and downstream purification workflows[2].
Table 1: Quantitative Physicochemical Data of S-Phenyl Octanethioate
| Property | Value |
| Chemical Name | S-phenyl octanethioate |
| CAS Registry Number | 65842-42-4 |
| Molecular Formula | C₁₄H₂₀OS |
| Molecular Weight | 236.37 g/mol |
| Appearance | White to pale-yellow liquid |
| Functional Group | Thioester |
| Primary Precursors | Octanoic acid, Thiophenol |
Mechanistic Causality: The CDI-Promoted Thioesterification
Historically, synthesizing thioesters required the conversion of carboxylic acids to highly reactive acid chlorides or the use of carbodiimide coupling reagents (e.g., DCC)[3]. However, these traditional methods present significant technical drawbacks: acid chlorides generate corrosive HCl that can degrade sensitive functional groups, while DCC produces dicyclohexylurea (DCU), a byproduct notoriously difficult to separate from the target thioester.
To circumvent these issues, modern protocols leverage Carbonyldiimidazole (CDI) as an activating agent[4]. The causality behind this choice relies on atom economy and thermodynamic driving forces:
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Activation: CDI reacts with octanoic acid to form a highly reactive acylimidazole intermediate. The thermodynamic driving force for this step is the irreversible release of carbon dioxide (CO₂) gas.
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Nucleophilic Attack: Thiophenol (PhSH), acting as a soft nucleophile, attacks the electrophilic carbonyl carbon of the acylimidazole.
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Expulsion: Imidazole is expelled as a leaving group. Unlike DCU, imidazole is highly water-soluble and is effortlessly removed during a standard aqueous workup, ensuring a self-validating and highly pure purification system.
Figure 1: Mechanistic pathway of CDI-promoted thioesterification yielding S-phenyl octanethioate.
Step-by-Step Experimental Protocol
The following methodology details the direct and instantaneous thioesterification of octanoic acid to yield S-phenyl octanethioate. This protocol is optimized for ambient temperature conditions to preserve functional group integrity and maximize yield[4][5].
Figure 2: Step-by-step experimental workflow for the synthesis of S-phenyl octanethioate.
Detailed Protocol:
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Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 0.6 mmol (approx. 86.5 mg) of octanoic acid in an anhydrous organic solvent (e.g., dichloromethane or THF).
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Activation: Add 0.6 mmol (97.3 mg) of Carbonyldiimidazole (CDI) to the solution in a single portion. Stir the mixture at ambient temperature. Effervescence will be observed due to CO₂ evolution, which serves as a visual validation of acylimidazole intermediate formation.
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Thiol Addition: Once gas evolution ceases (typically within 15-30 minutes), add 0.6 mmol (approx. 66.1 mg / 61.5 µL) of thiophenol (PhSH) dropwise to the reaction mixture.
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Reaction Progression: Allow the reaction to stir at room temperature. The reaction is generally instantaneous or complete within 1-2 hours, as monitored by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction with distilled water. Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Isolation: Purify the crude product via silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford S-phenyl octanethioate as a white liquid (Typical Yield: ~78%)[5].
Analytical Characterization & Validation
To ensure scientific integrity and confirm the successful synthesis of CAS 65842-42-4, rigorous analytical validation is required. The thioester carbonyl carbon typically appears highly deshielded in ¹³C NMR (near 197 ppm), while the methylene protons adjacent to the carbonyl show distinct triplet splitting patterns[5].
Table 2: Analytical Data Summary for S-Phenyl Octanethioate
| Analytical Method | Observed Signals / Values |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.46-7.42 (m, 5H, Ar-H), 2.69 (t, J= 7.5 Hz, 2H, -CH₂-CO-), 1.75 (p, J= 7.4 Hz, 2H), 1.47-1.27 (m, 8H), 0.94-0.91 (m, 3H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 197.5 (C=O), 134.5, 129.3, 129.2, 128.0 (Ar-C), 43.7, 31.6, 28.9, 25.6, 22.6, 14.1 (Aliphatic-C). |
| Infrared Spectroscopy (IR) | ν = 1709 cm⁻¹ (Characteristic Thioester C=O stretch) |
| HRMS (ESI) | m/z (M+H)⁺ calculated for C₁₄H₂₁OS: 237.1313; found 237.1317. |
Applications in Drug Development & Chemical Biology
In pharmaceutical development, thioesters like S-phenyl octanethioate serve as critical acyl donors. Their unique electronic properties make them indispensable in several advanced applications:
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Native Chemical Ligation (NCL): Thioesters are the foundational reactive species in NCL, enabling the coupling of unprotected peptide fragments to synthesize large proteins and macrocycles that are inaccessible via standard recombinant techniques.
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Prodrug Strategies: Thioester linkages are frequently utilized to mask polar functional groups (such as carboxylic acids), thereby improving cellular permeability. Once inside the target cell, intracellular thioesterases cleave the bond to release the active pharmaceutical ingredient.
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Biomimetic Acyl Transfer: Acting as synthetic analogs to acetyl-CoA, molecules like S-phenyl octanethioate are used in enzymatic assays to study the kinetics of acyltransferases and lipid-modifying enzymes.
References
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GHS 11 (Rev.11) SDS - S-phenyl octanethioate (CAS: 65842-42-4) XiXisys Chemical Database URL: [Link]
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Carbonyldiimidazole (CDI) Promoted Direct and Instantaneous Thio-esterification of Carboxylic Acid and Thiol at Ambient Temperature Organic & Biomolecular Chemistry, Royal Society of Chemistry (RSC) URL:[Link]
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Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature PubMed, National Institutes of Health (NIH) URL:[Link]
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Thioester and thioacid synthesis by acylation of thiols (thiolation) Organic Chemistry Portal URL:[Link]
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Cas 19780-10-0, 5-DODECANONE (Upstream Products) LookChem Chemical Database URL:[Link]
Sources
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 65842-42-4 Name: [xixisys.com]
- 2. lookchem.com [lookchem.com]
- 3. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 4. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
